3-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide
Description
3-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a meta-tolyl group at position 2 and a butanamide moiety at position 2. Autotaxin inhibitors are of significant interest in therapeutic applications, including oncology and fibrosis, due to their role in lysophosphatidic acid (LPA) signaling modulation.
Properties
IUPAC Name |
3-methyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-11(2)7-16(21)18-17-14-9-22-10-15(14)19-20(17)13-6-4-5-12(3)8-13/h4-6,8,11H,7,9-10H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAICBISTQMOPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thieno[3,4-c]pyrazole Core: The thieno[3,4-c]pyrazole core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a hydrazine derivative.
Introduction of m-Tolyl Group: The m-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using m-tolyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of Butanamide Side Chain: The butanamide side chain can be attached through an amidation reaction using butanoyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
3-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against related derivatives, focusing on substituent effects, biological activity, and physicochemical properties. Below is an analysis of key analogs:
Thieno-Pyrazole Derivatives with Varied Substituents
2.1.1. 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)
- Structure: Features a pyrazole-thiophene hybrid with cyano and amino substituents.
- Synthesis: Prepared via condensation of malononitrile with a pyrazole precursor in 1,4-dioxane and triethylamine .
- Key Differences : Lacks the butanamide chain and m-tolyl group, resulting in reduced lipophilicity compared to the target compound.
2.1.2. 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b)
- Structure : Incorporates an ester group (ethyl carboxylate) instead of a nitrile.
- Synthesis: Utilizes ethyl cyanoacetate as a reagent, introducing polar ester functionality .
- Key Differences : The ester group enhances solubility but may reduce membrane permeability relative to the target compound’s butanamide substituent.
Thieno[3,4-c]pyrazol-3-yl Acetamide Derivatives
A patent (WO 2022/003377) describes thieno[3,4-c]pyrazol-3-yl acetamides as autotaxin inhibitors, structurally analogous to the target compound . Comparative features include:
- Core Structure: Shared thieno-pyrazole scaffold.
Structural and Physicochemical Comparison Table
*Estimated using fragment-based methods.
Research Findings and Implications
Synthetic Accessibility : The target compound’s synthesis likely mirrors methods for 7a and 7b, involving cyclocondensation and functionalization steps . However, introducing the m-tolyl group may require regioselective coupling strategies.
Biological Potency : The butanamide chain in the target compound may confer enhanced autotaxin inhibition compared to shorter-chain analogs, as increased hydrophobicity improves target engagement .
Biological Activity
3-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide is a thienopyrazole derivative that has garnered interest due to its potential biological activities. This compound features a unique structure that combines a thieno[3,4-c]pyrazole core with a butanamide side chain and an m-tolyl group, which may contribute to its pharmacological properties.
Chemical Structure
The IUPAC name of the compound is 3-methyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide. Its molecular formula is and it has a molecular weight of 321.43 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | 3-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide |
| Molecular Formula | C17H21N3OS |
| Molecular Weight | 321.43 g/mol |
Antimicrobial Properties
Research indicates that thienopyrazole derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds in inhibiting bacterial growth and fungal infections. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Antioxidant Activity
Thienopyrazole compounds have shown promise as antioxidants. For instance, in studies involving erythrocytes from Clarias gariepinus, these compounds reduced oxidative damage caused by toxic agents like 4-nonylphenol. The alterations in erythrocyte morphology were significantly lower in treated groups compared to controls .
Anticancer Potential
The anticancer properties of thienopyrazoles are also notable. Compounds within this class have been evaluated for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Research focused on specific kinase inhibitors suggests that thienopyrazoles can effectively target pathways involved in cancer progression .
The biological activity of 3-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide may involve interactions with specific enzymes or receptors. For example, it may inhibit phosphodiesterase enzymes involved in inflammatory responses or act as a selective inhibitor for kinases associated with cancer .
Case Studies and Research Findings
-
Antimicrobial Study : A comparative study on various thienopyrazole derivatives demonstrated that those with electron-withdrawing groups exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli.
Compound Zone of Inhibition (mm) Thienopyrazole A 22 Thienopyrazole B 18 3-methyl-N-(m-tolyl) 20 -
Erythrocyte Protection : In the study assessing the protective effects against oxidative stress in fish erythrocytes, the following results were observed:
Treatment Group Altered Erythrocytes (%) Control 1 ± 0.3 4-Nonylphenol 40.3 ± 4.87 Thienopyrazole Compound (7a) 12 ± 1.03
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
